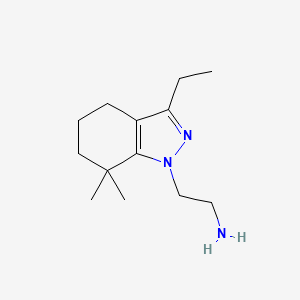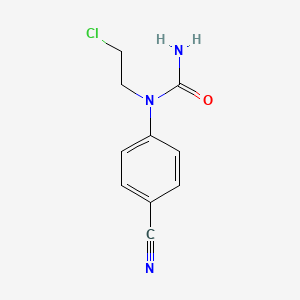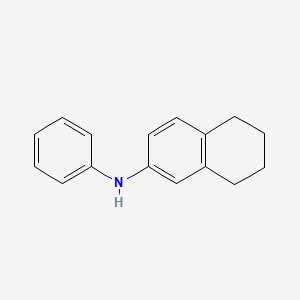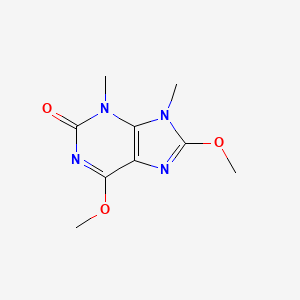
5-(Trifluoromethoxy)naphthalen-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 5-(Trifluorometoxí)naftalen-2-amina es un compuesto orgánico que presenta un anillo de naftaleno sustituido con un grupo trifluorometoxí en la posición 5 y un grupo amino en la posición 2
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-(Trifluorometoxí)naftalen-2-amina generalmente implica la introducción del grupo trifluorometoxí en un derivado de naftaleno, seguido de la introducción del grupo amino. Un método común implica el uso de reactivos de trifluorometoxilación para introducir el grupo trifluorometoxí. Esto se puede lograr a través de reacciones de acoplamiento cruzado catalizadas por metales de transición, como el acoplamiento de Suzuki-Miyaura . Las condiciones de reacción a menudo incluyen el uso de catalizadores de paladio y ácidos o ésteres borónicos como socios de acoplamiento .
Métodos de Producción Industrial
Los métodos de producción industrial para la 5-(Trifluorometoxí)naftalen-2-amina pueden implicar síntesis a gran escala utilizando rutas sintéticas similares a las descritas anteriormente. La elección de reactivos y condiciones de reacción se optimizaría para la escalabilidad, la rentabilidad y el rendimiento. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la reproducibilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
La 5-(Trifluorometoxí)naftalen-2-amina puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo amino se puede oxidar para formar derivados nitro o nitroso.
Reducción: El grupo nitro, si está presente, se puede reducir nuevamente a la amina.
Sustitución: Las reacciones de sustitución aromática electrófila pueden ocurrir en el anillo de naftaleno, particularmente en las posiciones orto y para con respecto al grupo trifluorometoxí.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se pueden usar agentes reductores como el gas hidrógeno (H₂) con un catalizador de paladio (Pd/C) o borohidruro de sodio (NaBH₄).
Sustitución: Las reacciones de sustitución aromática electrófila pueden usar reactivos como bromo (Br₂) o ácido nítrico (HNO₃) en condiciones ácidas.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del grupo amino puede producir derivados nitro, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo de naftaleno.
Aplicaciones Científicas De Investigación
La 5-(Trifluorometoxí)naftalen-2-amina tiene varias aplicaciones de investigación científica:
Química: Sirve como un bloque de construcción para la síntesis de moléculas orgánicas más complejas. Su único grupo trifluorometoxí puede impartir propiedades deseables como un aumento de la lipofilicidad y la estabilidad metabólica.
Biología: El compuesto se puede utilizar en el desarrollo de sondas fluorescentes y agentes de imagen debido a su estructura aromática y potencial para la funcionalización.
Industria: El compuesto se puede utilizar en el desarrollo de materiales avanzados, como polímeros y recubrimientos, donde el grupo trifluorometoxí puede mejorar las características de rendimiento.
Mecanismo De Acción
El mecanismo de acción de la 5-(Trifluorometoxí)naftalen-2-amina depende de su aplicación específica. En los sistemas biológicos, el compuesto puede interactuar con objetivos moleculares como enzimas o receptores. El grupo trifluorometoxí puede influir en la afinidad de unión y la selectividad del compuesto al alterar sus propiedades electrónicas y estéricas. El grupo amino puede participar en enlaces de hidrógeno y otras interacciones que estabilizan la unión del compuesto a su objetivo.
Comparación Con Compuestos Similares
Compuestos Similares
1-(Trifluorometoxí)naftalen-2-amina: Estructura similar pero con el grupo trifluorometoxí en una posición diferente.
5-(Trifluorometil)naftalen-2-amina: Estructura similar pero con un grupo trifluorometil en lugar de un grupo trifluorometoxí.
2-Aminonaftaleno: Carece del grupo trifluorometoxí, lo que lo hace menos lipofílico y potencialmente menos estable.
Unicidad
La 5-(Trifluorometoxí)naftalen-2-amina es única debido a la presencia de ambos grupos trifluorometoxí y amino en el anillo de naftaleno. Esta combinación imparte propiedades químicas y físicas distintas, como un aumento de la lipofilicidad, la estabilidad metabólica y el potencial para diversas modificaciones químicas. Estas propiedades lo convierten en un compuesto valioso para diversas aplicaciones científicas e industriales.
Propiedades
Número CAS |
1261869-15-1 |
|---|---|
Fórmula molecular |
C11H8F3NO |
Peso molecular |
227.18 g/mol |
Nombre IUPAC |
5-(trifluoromethoxy)naphthalen-2-amine |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)16-10-3-1-2-7-6-8(15)4-5-9(7)10/h1-6H,15H2 |
Clave InChI |
JCVNJDMIVIBELD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)N)C(=C1)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Methoxyphenyl)imidazo[1,2-A]pyridine](/img/structure/B11882418.png)




![6-Methyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11882444.png)








